molecular formula C4H5N3 B029847 Aminopyrazine CAS No. 5049-61-6

Aminopyrazine

Cat. No. B029847
CAS RN: 5049-61-6
M. Wt: 95.1 g/mol
InChI Key: XFTQRUTUGRCSGO-UHFFFAOYSA-N
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Description

Aminopyrazines are a class of chemical compounds characterized by the presence of an amino group attached to a pyrazine ring. These compounds have been the subject of significant research interest due to their potential as intermediates in the synthesis of various biologically active molecules, including analgesics and antidepressants. The investigation into aminopyrazines spans over several decades, with a notable increase in activity from the early seventies onwards, driven by their utility in synthesizing polycyclic heterocycles (Vinogradov et al., 2005).

Synthesis Analysis

Aminopyrazines are synthesized through various methods, including the oxidative conversion of N-aminopyrazoles into 1,2,3-triazines, highlighting their role as valuable intermediates in the creation of complex heterocyclic structures. Recent advancements have focused on one-step synthesis approaches using multicomponent reactions (MCRs), which offer a viable, innovative, and efficient strategy for the rapid assembly of these heterocycles, demonstrating the evolution of synthesis methodologies toward more streamlined processes (Sharma & Sinha, 2023).

Molecular Structure Analysis

The molecular structure of aminopyrazines enables the attachment of various functional groups, making them highly versatile intermediates. Their structure-activity relationship (SAR) is crucial for designing compounds with desired biological activities. Although specific reviews on the molecular structure of aminopyrazines are scarce, their importance in synthesizing polycyclic compounds underlines the need for detailed SAR studies to optimize their biological efficacy and stability.

Chemical Reactions and Properties

Aminopyrazines participate in a variety of chemical reactions, owing to the reactive nature of the amino group and the pyrazine ring. They can undergo nucleophilic substitution, electrophilic substitution, and coupling reactions, which are essential for modifying their structure and enhancing their biological activities. The ability to undergo diverse chemical transformations makes aminopyrazines suitable for creating a wide range of biologically active compounds.

Physical Properties Analysis

The physical properties of aminopyrazines, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of substituents on the pyrazine ring. These properties are crucial for determining their suitability in various applications, including their use as pharmaceutical intermediates. Understanding the physical properties of aminopyrazines is essential for optimizing their synthesis and application in drug development.

Chemical Properties Analysis

Aminopyrazines exhibit a range of chemical properties that make them valuable intermediates in organic synthesis. Their reactivity can be tailored through the introduction of different substituents, allowing for the selective formation of target compounds. The chemical properties of aminopyrazines, including their acidity, basicity, and reactivity towards electrophiles and nucleophiles, are key factors in their application in medicinal chemistry and the synthesis of complex heterocyclic compounds.

For more insights into the synthesis, structure, and applications of aminopyrazines and related compounds, the following references provide valuable information:

Scientific Research Applications

Antioxidant Properties

Aminopyrazine derivatives, such as coelenteramine, have been identified for their excellent antioxidative properties towards reactive oxygen and nitrogen species (ROS/RNS). These properties stem from their origins as metabolites in the oxidative degradation of bioluminescent compounds like luciferins. Synthetic aminopyrazine derivatives show promise in antioxidant-based therapies, exhibiting abilities to inhibit lipid peroxidation, protect cell constituents against various oxidative stressors, and demonstrate in vivo protection against ischemia-reperfusion damages (Dubuissona, Reesa, & Marchand‐Brynaert, 2004).

Malaria Treatment

Aminopyrazines have been crucial in the development of new antimalarial drugs. For instance, UCT943, a 2-aminopyrazine derivative, has shown high efficacy in treating malaria, displaying potent antiplasmodial activity across the parasite life cycle, including resistant Plasmodium falciparum and Plasmodium vivax clinical isolates. It offers potential as part of a single-exposure radical cure and prophylaxis (SERCaP) for malaria (Brunschwig et al., 2018).

Antimycobacterial Properties

Certain esters of 3-aminopyrazine-2-carboxylic acid exhibit potent antimycobacterial properties. Hexyl 3-aminopyrazine-2-carboxylate, in particular, has demonstrated significant activity against Mycobacterium tuberculosis, suggesting its potential as an antimycobacterial drug (Doležal, Vobicková, Servusová, & Paterová, 2013).

Diabetes Mellitus Treatment

Aminopyrazine compounds have been identified to stimulate β-cell proliferation in adult primary islets, potentially due to the inhibition of DYRK1A and GSK3B. This indicates their potential in treating diabetes mellitus by increasing β-cell mass and improving glycemic control (Shen et al., 2015).

Synthetic Chemistry Applications

Aminopyrazines are also valuable in synthetic chemistry. For example, efficient halogenation of 2-aminopyrazine has been achieved, providing functionalized materials for the synthesis of nitrogen heterocycles, which are important in various chemical processes (Lizano, Grima, & Pujol, 2019).

Neuroscience Research

In neuroscience, aminopyrazole derivatives have been explored as inhibitors of leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease therapy. These inhibitors demonstrate significant metabolic stability and brain penetration, making them suitable for preclinical efficacy and safety studies (Estrada et al., 2014).

Safety And Hazards

Aminopyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

Future Directions

Aminopyrazine has been used in the synthesis of imidazolidines , indicating potential future applications in chemical synthesis. Additionally, pyrazine and phenazine compounds have shown potential therapeutic value, including several clinically used agents , suggesting potential future directions in drug discovery and development.

properties

IUPAC Name

pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c5-4-3-6-1-2-7-4/h1-3H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTQRUTUGRCSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198510
Record name 2-Aminopyrazine
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Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopyrazine

CAS RN

5049-61-6
Record name Aminopyrazine
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Record name 2-Aminopyrazine
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Record name Pyrazinamine
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Record name 2-Aminopyrazine
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Record name 2-aminopyrazine
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Record name PYRAZINAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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